molecular formula C14H23O3P B13685425 Diethyl (4-(tert-butyl)phenyl)phosphonate CAS No. 72596-31-7

Diethyl (4-(tert-butyl)phenyl)phosphonate

Cat. No.: B13685425
CAS No.: 72596-31-7
M. Wt: 270.30 g/mol
InChI Key: AWSBEQJFTSUTOU-UHFFFAOYSA-N
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Description

Diethyl (4-(tert-butyl)phenyl)phosphonate is an organophosphorus compound with the molecular formula C14H23O3P. This compound is characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with a tert-butyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-(tert-butyl)phenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-tert-butylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-(tert-butyl)phenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (4-(tert-butyl)phenyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of diethyl (4-(tert-butyl)phenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the enzyme’s active site and prevent substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (4-(tert-butyl)phenyl)phosphonate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

72596-31-7

Molecular Formula

C14H23O3P

Molecular Weight

270.30 g/mol

IUPAC Name

1-tert-butyl-4-diethoxyphosphorylbenzene

InChI

InChI=1S/C14H23O3P/c1-6-16-18(15,17-7-2)13-10-8-12(9-11-13)14(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

AWSBEQJFTSUTOU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C(C)(C)C)OCC

Origin of Product

United States

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